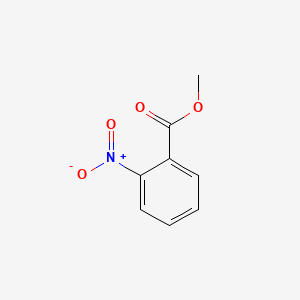

Methyl 2-nitrobenzoate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 4136. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

methyl 2-nitrobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7NO4/c1-13-8(10)6-4-2-3-5-7(6)9(11)12/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOXPHVNMBPFOFS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=CC=C1[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7060548 | |

| Record name | Benzoic acid, 2-nitro-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7060548 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

606-27-9 | |

| Record name | Methyl 2-nitrobenzoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=606-27-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 2-nitrobenzoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000606279 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl 2-nitrobenzoate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4136 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzoic acid, 2-nitro-, methyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzoic acid, 2-nitro-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7060548 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 2-nitrobenzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.193 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METHYL 2-NITROBENZOATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EG4HK2H9C3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Methyl 2-Nitrobenzoate: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of methyl 2-nitrobenzoate (B253500), a key chemical intermediate. This document details its chemical and physical properties, safety information, synthesis, and applications, with a focus on its role in organic synthesis and as a precursor in the development of pharmaceuticals and other functional materials.

Core Properties and Data

Methyl 2-nitrobenzoate, also known as methyl o-nitrobenzoate, is an aromatic compound with the chemical formula C₈H₇NO₄. It is a clear, yellow to orange-brownish liquid at room temperature and is utilized as a versatile intermediate in various chemical syntheses.[1][2]

Chemical Identifiers

| Identifier | Value |

| CAS Number | 606-27-9[1] |

| EC Number | 210-111-8[1] |

| Molecular Formula | C₈H₇NO₄[1] |

| Synonyms | Methyl o-nitrobenzoate, 2-Nitrobenzoic acid methyl ester[3] |

Physicochemical Properties

| Property | Value |

| Molecular Weight | 181.15 g/mol [1] |

| Appearance | Clear yellow to orange-brownish liquid[2] |

| Melting Point | -13 °C to -46 °C[4][5] |

| Boiling Point | 275 °C (at 760 mmHg); 104-106 °C (at 0.1 mmHg)[1][6] |

| Density | Approximately 1.28 g/mL[1] |

| Solubility | Information not widely available, but likely soluble in common organic solvents. |

Safety and Handling

This compound is not classified as a hazardous substance according to most safety data sheets.[4][7] However, as with all laboratory chemicals, it should be handled with care, using appropriate personal protective equipment (PPE), including gloves and safety glasses.[4] Work should be conducted in a well-ventilated area.[5]

Synthesis of this compound

The primary method for the synthesis of this compound is the Fischer esterification of 2-nitrobenzoic acid with methanol (B129727) in the presence of an acid catalyst. Direct nitration of methyl benzoate (B1203000) is not a suitable method as the ester group is a meta-director, leading predominantly to the formation of methyl 3-nitrobenzoate.

Experimental Protocol: Fischer Esterification of 2-Nitrobenzoic Acid

This protocol is a representative procedure based on general Fischer esterification methods.[5][8][9]

Materials:

-

2-Nitrobenzoic acid

-

Methanol (anhydrous)

-

Concentrated sulfuric acid (H₂SO₄)

-

Sodium bicarbonate (NaHCO₃) solution (saturated)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)

-

Round-bottom flask

-

Reflux condenser

-

Separatory funnel

-

Beakers and other standard laboratory glassware

-

Heating mantle

-

Magnetic stirrer and stir bar

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-nitrobenzoic acid in an excess of anhydrous methanol.

-

Catalyst Addition: Slowly and carefully add a catalytic amount of concentrated sulfuric acid to the solution while stirring.

-

Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux using a heating mantle. The reaction is typically refluxed for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, allow the mixture to cool to room temperature.

-

Quenching: Pour the reaction mixture into a beaker containing cold water.

-

Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with an organic solvent like diethyl ether or ethyl acetate.

-

Washing: Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and finally with brine.

-

Drying: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Solvent Removal: Filter off the drying agent and remove the solvent from the filtrate using a rotary evaporator to yield the crude this compound.

-

Purification: The crude product can be further purified by vacuum distillation.

Caption: Fischer Esterification of 2-Nitrobenzoic Acid.

Chemical Reactivity and Applications

This compound is a valuable precursor in organic synthesis, primarily due to the reactivity of the nitro group and the ester functionality.

Reduction of the Nitro Group

The nitro group of this compound can be readily reduced to an amino group, yielding methyl anthranilate. This transformation is a critical step in the synthesis of various heterocyclic compounds and other functional molecules.

4.1.1. Experimental Protocol: Reduction of this compound

A common method for this reduction is catalytic hydrogenation.

Materials:

-

This compound

-

Methanol or Ethanol (B145695)

-

Palladium on carbon (Pd/C) catalyst

-

Hydrogen gas (H₂)

-

Filter aid (e.g., Celite)

-

Standard hydrogenation apparatus

Procedure:

-

Reaction Setup: Dissolve this compound in methanol or ethanol in a hydrogenation vessel.

-

Catalyst Addition: Carefully add a catalytic amount of Pd/C to the solution.

-

Hydrogenation: The vessel is then placed under a hydrogen atmosphere (typically with a balloon or in a Parr shaker) and stirred vigorously at room temperature.

-

Monitoring: The reaction progress is monitored by TLC until the starting material is consumed.

-

Work-up: Upon completion, the reaction mixture is filtered through a pad of Celite to remove the Pd/C catalyst.

-

Isolation: The solvent is removed from the filtrate under reduced pressure to yield methyl anthranilate.

References

- 1. benchchem.com [benchchem.com]

- 2. nbinno.com [nbinno.com]

- 3. innospk.com [innospk.com]

- 4. benchchem.com [benchchem.com]

- 5. Fischer Esterification-Typical Procedures - operachem [operachem.com]

- 6. fjetland.cm.utexas.edu [fjetland.cm.utexas.edu]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. personal.tcu.edu [personal.tcu.edu]

Methyl 2-nitrobenzoate chemical structure and IUPAC name

An In-Depth Technical Guide to Methyl 2-nitrobenzoate (B253500)

This guide provides a comprehensive overview of methyl 2-nitrobenzoate, a significant chemical intermediate in organic synthesis. Tailored for researchers, scientists, and professionals in drug development, this document details its chemical identity, physicochemical properties, a detailed synthesis protocol, and a visual representation of the synthetic workflow.

Chemical Structure and IUPAC Name

This compound is an organic compound featuring a benzene (B151609) ring substituted with a methyl ester group and a nitro group at the ortho position. Its formal IUPAC name is This compound .[1][2] It is also commonly known as methyl o-nitrobenzoate.[1]

Key Identifiers:

Physicochemical Data

The quantitative properties of this compound are crucial for its application in synthesis and for safety considerations. The data is summarized in the table below for clear reference.

| Property | Value | Reference(s) |

| Molecular Weight | 181.15 g/mol | [1][6] |

| Appearance | Clear colorless to yellow or orange-brownish liquid | [2][3][7] |

| Melting Point | -13 °C | [4][5][6][7] |

| Boiling Point | 275 °C (at 760 mmHg) 95 °C (at 1 mmHg) 104-106 °C (at 0.1 mmHg) | [4][5][8] |

| Density | 1.28 - 1.285 g/mL (at 25 °C) | [4][5][8] |

| Refractive Index (n²⁰/D) | 1.533 - 1.535 | [4][5][8] |

| Flash Point | >110 °C (>230 °F) | [8] |

Experimental Protocol: Synthesis via Fischer Esterification

This compound is commonly synthesized via the Fischer esterification of 2-nitrobenzoic acid with methanol (B129727), using a strong acid catalyst such as sulfuric acid. This reversible reaction is driven to completion by using a large excess of the alcohol reactant.

Objective: To synthesize this compound from 2-nitrobenzoic acid and methanol.

Materials:

-

2-nitrobenzoic acid

-

Anhydrous methanol (CH₃OH)

-

Concentrated sulfuric acid (H₂SO₄)

-

Ethyl acetate

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Deionized water

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle or oil bath

-

Magnetic stirrer and stir bar

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve 2-nitrobenzoic acid in a significant excess of anhydrous methanol (e.g., 10-20 molar equivalents). Place the flask in an ice bath.

-

Catalyst Addition: With continuous stirring, slowly and cautiously add a catalytic amount of concentrated sulfuric acid (typically 3-5 mol% relative to the carboxylic acid) to the methanolic solution.

-

Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux (approximately 65 °C for methanol). Continue heating under reflux for several hours (e.g., 2-4 hours), monitoring the reaction progress by thin-layer chromatography (TLC) if desired.

-

Quenching and Solvent Removal: After the reaction is complete, allow the mixture to cool to room temperature. Neutralize the excess acid carefully with a saturated solution of sodium bicarbonate. Remove the bulk of the excess methanol using a rotary evaporator.

-

Extraction: Pour the cooled reaction mixture into a separatory funnel containing water and ethyl acetate. Shake the funnel vigorously, allowing the layers to separate. The organic layer (top) will contain the desired ester.

-

Washing: Wash the organic layer sequentially with a saturated sodium bicarbonate solution to remove any unreacted sulfuric acid and 2-nitrobenzoic acid, followed by a wash with brine to remove residual water and inorganic salts.

-

Drying and Isolation: Drain the organic layer into a clean flask and dry it over an anhydrous drying agent like magnesium sulfate or sodium sulfate. Filter off the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude this compound.

-

Purification (Optional): If necessary, the crude product can be further purified by vacuum distillation to obtain a high-purity liquid.

Visualization of Synthetic Workflow

The following diagram illustrates the logical flow of the Fischer esterification synthesis for this compound.

Caption: Logical workflow for the synthesis of this compound.

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. chemlab.truman.edu [chemlab.truman.edu]

- 4. benchchem.com [benchchem.com]

- 5. CN108129322B - Synthetic method of 2-nitro-3-methylbenzoic acid - Google Patents [patents.google.com]

- 6. WO2015184229A1 - Process to prepare 3-methyl-2-nitrobenzoic acid by air oxidation - Google Patents [patents.google.com]

- 7. CN105820054A - Preparation method of 3-methoxy-2-nitrobenzoate - Google Patents [patents.google.com]

- 8. studylib.net [studylib.net]

An In-Depth Technical Guide to the Synthesis of Methyl 2-Nitrobenzoate from 2-Nitrobenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of methyl 2-nitrobenzoate (B253500) from 2-nitrobenzoic acid via Fischer esterification. The document details the underlying chemical principles, a representative experimental protocol, and relevant physicochemical and spectral data for the product. This guide is intended for professionals in research and development, particularly in the fields of organic synthesis and medicinal chemistry, where substituted nitro-aromatic compounds are valuable intermediates.

Introduction

Methyl 2-nitrobenzoate is a key building block in organic synthesis, serving as a precursor for a variety of pharmaceutical and agrochemical compounds. The presence of both a nitro group and an ester functionality on the aromatic ring allows for diverse chemical transformations. The synthesis from 2-nitrobenzoic acid is a classic example of Fischer esterification, an acid-catalyzed reaction between a carboxylic acid and an alcohol.

Reaction Principle and Mechanism

The synthesis of this compound from 2-nitrobenzoic acid and methanol (B129727) is achieved through Fischer esterification. This is a reversible, acid-catalyzed nucleophilic acyl substitution reaction. A strong acid catalyst, typically sulfuric acid or hydrochloric acid, is required to protonate the carbonyl oxygen of the carboxylic acid, thereby increasing its electrophilicity. The alcohol (methanol) then acts as a nucleophile, attacking the activated carbonyl carbon. Subsequent proton transfer and elimination of water yield the ester and regenerate the acid catalyst.

To favor the formation of the product, the equilibrium of the reaction is typically shifted to the right by using a large excess of the alcohol or by removing water as it is formed.

Physicochemical Properties

A summary of the key physical and chemical properties of the starting material and the final product is provided below for easy reference.

| Property | 2-Nitrobenzoic Acid | This compound |

| Molecular Formula | C₇H₅NO₄ | C₈H₇NO₄ |

| Molecular Weight | 167.12 g/mol | 181.15 g/mol [1] |

| Appearance | White to yellowish crystalline powder | Clear yellow to orange-brownish liquid[2] |

| Melting Point | 146-149 °C | -13 °C[3][4] |

| Boiling Point | Decomposes | 104-106 °C at 0.1 mmHg[4] |

| Density | 1.575 g/cm³ | 1.28 g/mL at 25 °C[3][4] |

| Refractive Index | Not Applicable | n20/D 1.534[4] |

| CAS Number | 552-16-9 | 606-27-9[3] |

Experimental Protocol: Fischer Esterification of 2-Nitrobenzoic Acid

The following is a representative experimental protocol for the synthesis of this compound. This procedure is adapted from standard Fischer esterification methods for substituted benzoic acids.

Materials:

-

2-Nitrobenzoic acid

-

Methanol (anhydrous)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Dichloromethane (B109758) (CH₂Cl₂) or Diethyl Ether (Et₂O)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Saturated Sodium Chloride (NaCl) solution (brine)

-

Anhydrous Magnesium Sulfate (B86663) (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle or oil bath

-

Magnetic stirrer and stir bar

-

Separatory funnel

-

Beakers and Erlenmeyer flasks

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar, combine 2-nitrobenzoic acid and a 10 to 20-fold molar excess of anhydrous methanol.

-

Acid Catalysis: While stirring the mixture, slowly and carefully add a catalytic amount of concentrated sulfuric acid (approximately 5-10% of the mass of the carboxylic acid).

-

Reflux: Attach a reflux condenser to the flask and heat the mixture to a gentle reflux using a heating mantle or oil bath. Continue the reflux for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up - Quenching and Extraction: After the reaction is complete, allow the mixture to cool to room temperature.

-

Transfer the reaction mixture to a separatory funnel containing deionized water.

-

Extract the aqueous layer with dichloromethane or diethyl ether (2 x 50 mL).

-

Combine the organic layers.

-

-

Neutralization: Wash the combined organic layers sequentially with:

-

Saturated sodium bicarbonate solution to neutralize any remaining acid. (Caution: CO₂ evolution may cause pressure build-up in the separatory funnel. Vent frequently).

-

Saturated sodium chloride solution (brine) to remove residual water.

-

-

Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude this compound.

-

Purification (Optional): The crude product can be further purified by vacuum distillation if necessary.

Product Characterization

The identity and purity of the synthesized this compound can be confirmed by spectroscopic methods.

| Spectroscopic Data | Expected Features for this compound |

| ¹H NMR | Aromatic protons (4H) in the range of δ 7.5-8.2 ppm. A singlet for the methyl ester protons (3H) around δ 3.9 ppm.[5] |

| ¹³C NMR | Carbonyl carbon signal around δ 165-170 ppm. Aromatic carbon signals in the range of δ 120-150 ppm. Methyl carbon signal around δ 52 ppm. |

| IR Spectroscopy | Strong C=O stretching vibration for the ester at ~1720-1740 cm⁻¹. Asymmetric and symmetric N-O stretching vibrations for the nitro group at ~1530 cm⁻¹ and ~1350 cm⁻¹, respectively. C-O stretching at ~1250-1300 cm⁻¹.[6] |

| Mass Spectrometry | Molecular ion peak (M⁺) at m/z = 181. |

Logical Workflow and Signaling Pathways

The following diagrams illustrate the chemical reaction pathway and a typical experimental workflow for the synthesis and purification of this compound.

Caption: Reaction pathway for the Fischer esterification of 2-nitrobenzoic acid.

Caption: Experimental workflow for the synthesis of this compound.

Conclusion

The synthesis of this compound from 2-nitrobenzoic acid via Fischer esterification is a robust and well-established method. By employing an excess of methanol and an acid catalyst, high yields of the desired ester can be achieved. The straightforward work-up and purification procedures make this a practical route for obtaining this versatile synthetic intermediate. This guide provides the necessary theoretical and practical information for researchers to successfully perform this synthesis and characterize the final product.

References

An In-depth Technical Guide to the Safe Handling of Methyl 2-nitrobenzoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety data and handling precautions for Methyl 2-nitrobenzoate (B253500) (CAS No. 606-27-9). The information is compiled from various Safety Data Sheets (SDS) and regulatory guidelines to ensure a high standard of laboratory safety.

Chemical and Physical Properties

Methyl 2-nitrobenzoate is a light orange to yellow or green clear liquid.[1] A summary of its key physical and chemical properties is presented below. It is important to note the variations in reported values across different suppliers, which may be due to different measurement conditions or purities.

| Property | Value | Source(s) |

| Molecular Formula | C₈H₇NO₄ | [2][3][4] |

| Molecular Weight | 181.15 g/mol | [2][3][4] |

| CAS Number | 606-27-9 | [2][3][4] |

| Appearance | Liquid, Yellow to Amber | [2][5][6] |

| Melting Point | -13 °C (9 °F) | [1][2][4][5][7] |

| Boiling Point | 104 - 106 °C at 0.1 hPa | [2][4] |

| 95 - 106 °C at 1 mmHg | [5][8] | |

| 275 °C (lit.) | [1][9] | |

| Density | 1.28 g/mL at 25 °C | [4][10] |

| 1.29 g/mL (Specific Gravity 20/20) | [1] | |

| Flash Point | > 112 °C (> 233.6 °F) | [5][8] |

| Solubility | No data available | [5][11] |

| Chemical Stability | Stable under recommended storage conditions. | [2] |

Hazard Identification and Classification

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals and the OSHA Hazard Communication Standard (29 CFR 1910.1200), this compound is not classified as a hazardous substance or mixture .[2][3][5][8]

-

Hazards not otherwise classified (HNOC): None identified.[2][5][8]

-

Carcinogenicity: Not listed as a carcinogen by IARC, ACGIH, NTP, or OSHA.[2]

While not classified as hazardous, it is crucial to handle all chemicals with appropriate caution in a laboratory setting. The toxicological properties of this compound have not been fully investigated.[5][11]

Handling and Storage Precautions

Adherence to proper handling and storage protocols is essential to ensure laboratory safety.

| Precaution Category | Recommended Procedures | Source(s) |

| General Handling | Avoid contact with skin and eyes. Avoid breathing vapors or mists. Wash hands thoroughly after handling. Handle in a well-ventilated place. | [5][8][9] |

| Storage | Keep container tightly closed in a dry, cool, and well-ventilated place. Store away from incompatible materials such as oxidizing agents. | [5][8][9] |

| Personal Protective Equipment (PPE) | Eye/Face Protection: Wear safety glasses with side-shields or chemical safety goggles conforming to EN166 (EU) or NIOSH (US) standards. | [2][5][9] |

| Skin Protection: Handle with gloves. Dispose of contaminated gloves after use. Wear impervious clothing. | [2][5][9] | |

| Respiratory Protection: Not required under normal use conditions. | [2][5] | |

| Hygiene Measures | Handle in accordance with good industrial hygiene and safety practice. | [5][9] |

Emergency and First Aid Procedures

In case of exposure, follow these first aid measures and seek medical attention if necessary.

| Exposure Route | First Aid Procedure | Source(s) |

| Inhalation | Move the person into fresh air. If not breathing, give artificial respiration. | [6][9] |

| Skin Contact | Wash off immediately with soap and plenty of water while removing all contaminated clothing and shoes. | [6][9] |

| Eye Contact | Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. | [6][9] |

| Ingestion | Rinse mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately. | [6][9] |

Accidental Release and Fire-Fighting Measures

| Situation | Recommended Action | Source(s) |

| Accidental Release | Ensure adequate ventilation. Use personal protective equipment. Sweep up and shovel into suitable containers for disposal. Prevent further leakage or spillage if safe to do so. Do not let the product enter drains. | [5][9] |

| Fire-Fighting | Use dry chemical, carbon dioxide, or alcohol-resistant foam. Wear self-contained breathing apparatus (SCBA) for firefighting if necessary. | [5][9] |

| Hazardous Combustion Products | Thermal decomposition can lead to the release of irritating gases and vapors, including nitrogen oxides (NOx) and carbon oxides (CO, CO₂). | [5][8] |

Experimental Protocols

Detailed experimental data for the safety profile of this compound are not widely available in the public domain. However, the determination of physicochemical and toxicological properties follows standardized methodologies, such as the OECD Guidelines for the Testing of Chemicals.[5][12][13] Representative protocols are described below.

Determination of Melting Point (OECD Guideline 102)

Objective: To determine the melting point of a substance.

Methodology:

-

Apparatus: A capillary tube melting point apparatus.

-

Procedure:

-

A small amount of the finely powdered, dry substance is packed into a capillary tube.

-

The tube is placed in the heating block of the apparatus.

-

The temperature is raised at a controlled rate.

-

The temperature at which the substance starts to melt and the temperature at which it is completely molten are recorded as the melting range.

-

Determination of Boiling Point (OECD Guideline 103)

Objective: To determine the boiling point of a liquid substance.

Methodology:

-

Apparatus: A distillation setup or a dynamic method apparatus.

-

Procedure (Dynamic Method):

-

The liquid is heated, and the vapor pressure is measured at different temperatures.

-

The boiling point is the temperature at which the vapor pressure of the liquid equals the atmospheric pressure. The normal boiling point is determined at a pressure of 101.325 kPa.

-

Acute Oral Toxicity Assessment (Representative Protocol based on OECD Guideline 420: Fixed Dose Procedure)

Objective: To assess the acute oral toxicity of a substance.[2][3]

Methodology:

-

Test System: Typically, young adult female rats are used.[9]

-

Procedure:

-

Animals are fasted prior to dosing.[3]

-

The substance is administered orally by gavage in a single dose.[3]

-

A stepwise procedure is used with a series of fixed dose levels (e.g., 5, 50, 300, 2000 mg/kg).[3]

-

The initial dose is selected based on available information. In the absence of data, a starting dose of 300 mg/kg is often used.[3]

-

Animals are observed for signs of toxicity and mortality for at least 14 days.[3]

-

The outcome (evident toxicity or mortality) determines the next step: dosing at a lower or higher fixed dose level, or cessation of testing.

-

The substance is then classified according to the GHS based on the observed toxicity at specific dose levels.[3]

-

Visualized Workflows

The following diagrams illustrate standardized workflows for handling laboratory chemicals and responding to emergencies.

Caption: General Workflow for Safe Handling of Laboratory Chemicals.

Caption: Emergency First Aid Procedures Flowchart.

References

- 1. This compound | 606-27-9 | TCI AMERICA [tcichemicals.com]

- 2. researchgate.net [researchgate.net]

- 3. umwelt-online.de [umwelt-online.de]

- 4. This compound | 606-27-9 [chemicalbook.com]

- 5. OECD Guidelines for the Testing of Chemicals - Wikipedia [en.wikipedia.org]

- 6. search.library.brandeis.edu [search.library.brandeis.edu]

- 7. benchchem.com [benchchem.com]

- 8. Acute Toxicity Studies - Study Design of OECD Guideline 425: Acute oral toxicity – up and down procedure - Tox Lab [toxlab.co]

- 9. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 10. m.youtube.com [m.youtube.com]

- 11. fishersci.com [fishersci.com]

- 12. OECD Guidelines for the Testing of Chemicals: Physical-chemical properties | ENvironmental inFOrmation [enfo.hu]

- 13. oecd.org [oecd.org]

A Technical Guide to the Solubility of Methyl 2-Nitrobenzoate in Common Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the solubility of methyl 2-nitrobenzoate (B253500) in common organic solvents. A thorough review of publicly available scientific literature and chemical databases indicates a lack of quantitative solubility data for this compound. Consequently, this document provides a comprehensive, standardized experimental protocol for the determination of the solubility of methyl 2-nitrobenzoate using the isothermal equilibrium method followed by gravimetric analysis. This guide is intended to enable researchers, scientists, and drug development professionals to generate reliable and reproducible solubility data in-house. The methodologies presented are fundamental for processes such as reaction optimization, purification, and formulation development.

Introduction

This guide provides a detailed experimental protocol to address this data gap. The presented methodology is based on the well-established isothermal saturation method. This technique involves creating a saturated solution of the solute (this compound) in a given solvent at a constant temperature and then determining the concentration of the dissolved solid.

Quantitative Solubility Data

As of the date of this publication, no specific quantitative solubility data for this compound in common organic solvents has been found in a review of scientific literature and chemical databases. To facilitate the generation and organized presentation of such data, the following table structure is recommended.

Table 1: Solubility of this compound in Various Organic Solvents at Different Temperatures

| Solvent | Temperature (°C) | Solubility ( g/100 g solvent) | Solubility (mol/L) |

| Methanol | |||

| Ethanol | |||

| Acetone | |||

| Ethyl Acetate | |||

| Dichloromethane | |||

| Toluene | |||

| [Add other solvents as needed] |

Note: This table is a template for recording experimentally determined solubility data.

Experimental Protocol: Determination of Solubility by the Isothermal Equilibrium and Gravimetric Method

The following protocol details the steps for determining the solubility of this compound in a given organic solvent at a specific temperature. The method involves achieving solid-liquid equilibrium and then quantifying the dissolved solute by gravimetric analysis.

3.1. Materials and Equipment

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Temperature-controlled shaker or water bath

-

Calibrated thermometer

-

Analytical balance (accurate to ±0.0001 g)

-

Glass vials with screw caps

-

Syringes and syringe filters (solvent-compatible, e.g., PTFE)

-

Pre-weighed glass evaporating dishes or beakers

-

Drying oven

-

Desiccator

3.2. Procedure

-

Sample Preparation: Add an excess amount of solid this compound to a glass vial. The presence of undissolved solid is essential to ensure that the solution reaches saturation.

-

Solvent Addition: Add a known volume or mass of the desired organic solvent to the vial containing the solid this compound.

-

Equilibration: Securely cap the vial and place it in a temperature-controlled shaker or water bath set to the desired temperature. Allow the mixture to equilibrate for a sufficient period (e.g., 24-48 hours) with continuous agitation. The time required for equilibrium may vary and should be determined experimentally by taking measurements at different time points until the solubility value remains constant.

-

Phase Separation: Once equilibrium is reached, cease agitation and allow the excess solid to settle at the bottom of the vial while maintaining the constant temperature.

-

Sample Withdrawal: Carefully withdraw a known volume of the clear supernatant (the saturated solution) using a pre-heated or room-temperature syringe. To avoid precipitation of the solute due to temperature changes, this step should be performed swiftly. Attach a syringe filter to the syringe to remove any suspended solid particles and transfer the filtrate into a pre-weighed evaporating dish.

-

Mass Determination of the Saturated Solution: Immediately weigh the evaporating dish containing the known volume of the saturated solution to determine its mass.

-

Solvent Evaporation: Place the evaporating dish in a drying oven at a temperature sufficient to evaporate the solvent without decomposing the this compound. The oven temperature should be well below the boiling point of the solute but high enough for efficient solvent removal.

-

Drying and Weighing: Once the solvent has completely evaporated, transfer the evaporating dish to a desiccator to cool to room temperature. After cooling, weigh the dish containing the dry this compound residue. Repeat the drying and weighing process until a constant mass is obtained.

-

Data Calculation:

-

Mass of the solvent = (Mass of the dish + saturated solution) - (Mass of the dish + dry solute)

-

Mass of the dissolved solute = (Mass of the dish + dry solute) - (Mass of the empty dish)

-

Solubility ( g/100 g solvent) = (Mass of the dissolved solute / Mass of the solvent) * 100

-

Visualization of the Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of this compound.

Spectroscopic Characterization of Methyl 2-Nitrobenzoate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for methyl 2-nitrobenzoate (B253500), a key chemical intermediate. The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with standardized experimental protocols for data acquisition. This information is crucial for the unambiguous identification, purity assessment, and structural elucidation of this compound in research and development settings.

Spectroscopic Data Summary

The empirical formula for methyl 2-nitrobenzoate is C₈H₇NO₄, with a molecular weight of 181.15 g/mol .[1] The structural and electronic environment of the molecule gives rise to a unique spectroscopic fingerprint, which is detailed in the tables below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

¹H NMR (Proton NMR) Data

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |

| ~7.9-8.1 | m | - | 1H | Aromatic H |

| ~7.6-7.8 | m | - | 2H | Aromatic H |

| ~7.4-7.6 | m | - | 1H | Aromatic H |

| 3.89 | s | - | 3H | -OCH₃ |

¹³C NMR (Carbon-13 NMR) Data

| Chemical Shift (δ) ppm | Assignment |

| 165.7 | C=O (Ester) |

| 148.1 | C-NO₂ |

| 135.1 | Aromatic CH |

| 132.8 | Aromatic C |

| 131.8 | Aromatic CH |

| 129.6 | Aromatic CH |

| 124.3 | Aromatic CH |

| 52.3 | -OCH₃ |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule based on their characteristic vibrational frequencies.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100-3000 | Medium | Aromatic C-H Stretch |

| ~2950-2850 | Medium | Aliphatic C-H Stretch (-OCH₃) |

| ~1735 | Strong | C=O Stretch (Ester) |

| ~1530 | Strong | Asymmetric NO₂ Stretch |

| ~1350 | Strong | Symmetric NO₂ Stretch |

| ~1250 | Strong | C-O Stretch (Ester) |

| ~700-800 | Strong | Aromatic C-H Bend |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

| m/z | Relative Intensity | Assignment |

| 181 | Moderate | [M]⁺ (Molecular Ion) |

| 150 | High | [M - OCH₃]⁺ |

| 135 | Moderate | [M - NO₂]⁺ |

| 122 | Moderate | [M - COOCH₃]⁺ |

| 104 | Low | [C₇H₄O]⁺ |

| 76 | Low | [C₆H₄]⁺ |

| 50 | Low | [C₄H₂]⁺ |

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data presented above.

NMR Spectroscopy Protocol (¹H and ¹³C)

1. Sample Preparation:

-

Weigh approximately 10-20 mg of this compound.

-

Dissolve the sample in approximately 0.7 mL of deuterated chloroform (B151607) (CDCl₃) in a clean, dry NMR tube.

-

Ensure the sample is fully dissolved. If necessary, gently warm the sample or use a vortex mixer.

2. Instrumentation and Data Acquisition:

-

The spectra are typically acquired on a 400 MHz or 500 MHz NMR spectrometer.

-

¹H NMR:

-

A standard one-pulse sequence is used.

-

The spectral width is set to approximately 12 ppm, centered around 6 ppm.

-

A sufficient number of scans (typically 16-64) are acquired to achieve a good signal-to-noise ratio.

-

A relaxation delay of 1-2 seconds is used.

-

-

¹³C NMR:

-

A proton-decoupled pulse sequence is used to simplify the spectrum.

-

The spectral width is set to approximately 220 ppm, centered around 110 ppm.

-

A larger number of scans (typically 1024 or more) is required due to the low natural abundance of ¹³C.

-

A relaxation delay of 2-5 seconds is used to ensure quantitative observation of all carbon signals, including quaternary carbons.

-

3. Data Processing:

-

The Free Induction Decay (FID) is Fourier transformed to obtain the spectrum.

-

The spectrum is phased and baseline corrected.

-

Chemical shifts are referenced to the residual solvent peak of CDCl₃ (δ 7.26 ppm for ¹H and δ 77.16 ppm for ¹³C).

FT-IR Spectroscopy Protocol (Neat Liquid)

1. Sample Preparation:

-

As this compound is a liquid at room temperature, a neat spectrum can be obtained.

-

Place one to two drops of the neat liquid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.[2][3]

2. Instrumentation and Data Acquisition:

-

The spectrum is acquired using a Fourier Transform Infrared (FT-IR) spectrometer.

-

A background spectrum of the clean, empty ATR crystal is recorded first.

-

The sample spectrum is then recorded, typically over the range of 4000-400 cm⁻¹.[4]

-

An average of 16 or 32 scans is typically co-added to improve the signal-to-noise ratio.

3. Data Processing:

-

The sample spectrum is ratioed against the background spectrum to produce the final transmittance or absorbance spectrum.

-

The resulting spectrum is analyzed for the presence of characteristic absorption bands.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

1. Sample Preparation:

-

Prepare a dilute solution of this compound (approximately 1 mg/mL) in a volatile organic solvent such as dichloromethane (B109758) or ethyl acetate.

2. Instrumentation and Data Acquisition:

-

The analysis is performed on a GC-MS system.

-

Gas Chromatograph (GC) Conditions:

-

Injector: Split/splitless injector, typically operated in split mode with a high split ratio (e.g., 50:1).

-

Column: A non-polar capillary column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness) is commonly used.[5]

-

Oven Temperature Program: An initial temperature of 70°C held for 2 minutes, followed by a ramp of 10°C/min to 280°C, with a final hold for 5 minutes.[5]

-

-

Mass Spectrometer (MS) Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.[5]

-

Mass Range: Scan from m/z 40 to 400.

-

Ion Source Temperature: 230°C.

-

Transfer Line Temperature: 280°C.

-

3. Data Processing:

-

The acquired total ion chromatogram (TIC) is analyzed to determine the retention time of the compound.

-

The mass spectrum corresponding to the chromatographic peak of this compound is extracted and analyzed for its molecular ion and fragmentation pattern.

Visualization of Spectroscopic Workflow

The following diagram illustrates the logical workflow for the spectroscopic characterization of this compound.

Caption: Workflow for the spectroscopic characterization of this compound.

References

The Pivotal Role of Methyl 2-Nitrobenzoate as a Chemical Intermediate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 2-nitrobenzoate (B253500) (C₈H₇NO₄, CAS No: 606-27-9) is a vital chemical intermediate, playing a crucial role in the synthesis of a wide array of organic compounds. Its strategic importance is most pronounced in its function as a primary precursor to methyl anthranilate, a key component in the flavor and fragrance industry and a building block for various pharmaceuticals and dyes. This technical guide provides an in-depth exploration of the synthesis, key reactions, and applications of methyl 2-nitrobenzoate, offering detailed experimental protocols and quantitative data to support researchers and professionals in drug development and chemical synthesis.

Introduction

This compound is an aromatic ester characterized by a nitro group positioned ortho to the methyl ester group on the benzene (B151609) ring. This specific arrangement of functional groups imparts unique reactivity, making it a valuable synthon in organic chemistry. While the direct nitration of methyl benzoate (B1203000) predominantly yields the meta isomer, the ortho isomer serves as a critical gateway to 2-substituted aniline (B41778) derivatives, most notably methyl anthranilate. This guide will elucidate the synthetic pathways to this compound, its pivotal transformations, and its downstream applications in high-value chemical manufacturing.

Synthesis of this compound

The synthesis of this compound can be approached through two primary routes: the direct nitration of methyl benzoate, which requires careful control and separation, and the esterification of 2-nitrobenzoic acid, which offers a more direct pathway to the desired isomer.

Nitration of Methyl Benzoate

The electrophilic aromatic substitution of methyl benzoate with a nitrating agent (typically a mixture of nitric acid and sulfuric acid) yields a mixture of isomers. The ester group is a meta-director, making methyl 3-nitrobenzoate the major product. However, the ortho and para isomers are also formed in smaller quantities.[1][2] The separation of the ortho isomer from the product mixture can be challenging and is often achieved through fractional crystallization or chromatography.[3][4]

Esterification of 2-Nitrobenzoic Acid

A more direct and common laboratory-scale synthesis involves the Fischer esterification of 2-nitrobenzoic acid with methanol (B129727) in the presence of an acid catalyst, such as sulfuric acid. This method provides a high yield of the desired ortho isomer, avoiding the complex separation of isomeric mixtures.

Key Reactions and Applications

The primary utility of this compound lies in its role as a precursor to other valuable chemical entities.

Reduction to Methyl Anthranilate

The most significant application of this compound is its reduction to methyl anthranilate (methyl 2-aminobenzoate).[5] This transformation is a cornerstone reaction, as methyl anthranilate is a widely used compound with a characteristic grape scent and flavor.[6][7] It finds extensive use in the food, beverage, and cosmetic industries.[7][8]

dot

Intermediate in Pharmaceutical Synthesis

Methyl anthranilate, derived from this compound, serves as a precursor in the synthesis of various pharmaceuticals, including antispasmodic and antihistamine drugs.[9] Furthermore, the anthranilate core is a key structural motif in many quinazolinone-based compounds, which exhibit a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[10][11][12]

Precursor for Dyes and Pigments

This compound and its derivatives are utilized in the manufacturing of dyes.[13] The amino group in methyl anthranilate, obtained from the reduction of this compound, can be diazotized and coupled with various aromatic compounds to produce a range of azo dyes.[14]

Data Presentation

Physical and Chemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 606-27-9 | [15][16] |

| Molecular Formula | C₈H₇NO₄ | [11][15] |

| Molecular Weight | 181.15 g/mol | [15][16] |

| Appearance | Clear yellow to orange-brownish liquid | [15] |

| Melting Point | -13 °C | [16] |

| Boiling Point | 104-106 °C at 0.1 mmHg | [16] |

| Density | 1.28 g/mL at 25 °C | [16] |

| Refractive Index (n20/D) | 1.534 | [16] |

Spectroscopic Data of this compound

| Spectroscopy | Peak Assignments | Reference(s) |

| ¹H NMR (CDCl₃) | δ (ppm): 3.91 (s, 3H, -OCH₃), 7.30-7.37 (m, 1H, Ar-H), 7.68 (d, J=8.0 Hz, 1H, Ar-H), 7.98 (m, 1H, Ar-H), 8.15 (s, 1H, Ar-H) | [17] |

| ¹³C NMR (CDCl₃) | δ (ppm): 52.2, 122.3, 128.0, 129.8, 132.1, 132.4, 135.7, 165.5 | [17] |

| IR (neat) | ν (cm⁻¹): ~1720 (C=O, ester), ~1530 (N-O, asymmetric stretch), ~1350 (N-O, symmetric stretch) | [18] |

Experimental Protocols

Synthesis of this compound via Esterification of 2-Nitrobenzoic Acid

Objective: To synthesize this compound from 2-nitrobenzoic acid.

Materials:

-

2-Nitrobenzoic acid

-

Methanol (anhydrous)

-

Concentrated sulfuric acid

-

Sodium bicarbonate (saturated solution)

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-nitrobenzoic acid in an excess of anhydrous methanol.

-

Carefully add a catalytic amount of concentrated sulfuric acid to the mixture.

-

Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, allow the mixture to cool to room temperature.

-

Remove the excess methanol under reduced pressure using a rotary evaporator.

-

Dissolve the residue in dichloromethane and transfer to a separatory funnel.

-

Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (caution: CO₂ evolution), and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude this compound.

-

Purify the crude product by vacuum distillation or column chromatography on silica (B1680970) gel.

dot

Reduction of this compound to Methyl Anthranilate

Objective: To synthesize methyl anthranilate by the reduction of this compound.

Materials:

-

This compound

-

Methanol

-

Palladium on carbon (10% Pd/C)

-

Hydrogen gas source (balloon or hydrogenation apparatus)

-

Celite®

Procedure:

-

In a suitable hydrogenation flask, dissolve this compound in methanol.

-

Carefully add a catalytic amount of 10% Pd/C to the solution.

-

Seal the flask and purge with an inert gas (e.g., nitrogen or argon).

-

Introduce hydrogen gas into the flask (e.g., via a balloon or by pressurizing the apparatus).

-

Stir the reaction mixture vigorously at room temperature under a hydrogen atmosphere.

-

Monitor the reaction progress by TLC until the starting material is consumed.

-

Upon completion, carefully vent the hydrogen and purge the flask with an inert gas.

-

Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the filter cake with methanol.

-

Combine the filtrates and remove the solvent under reduced pressure to yield crude methyl anthranilate.

-

If necessary, purify the product by vacuum distillation or column chromatography.

dot

Conclusion

This compound stands as a fundamentally important chemical intermediate, primarily valued for its efficient conversion to methyl anthranilate. This transformation unlocks access to a wide range of applications, from the formulation of flavors and fragrances to the synthesis of complex pharmaceutical agents and dyes. While its direct synthesis requires careful consideration of isomeric separation, the esterification of 2-nitrobenzoic acid provides a reliable route. The experimental protocols and data presented in this guide offer a solid foundation for researchers and professionals to effectively utilize this compound in their synthetic endeavors.

References

- 1. Nitration of benzoic acid gives A Ortho and para nitrobenzoic class 12 chemistry CBSE [vedantu.com]

- 2. chemlab.truman.edu [chemlab.truman.edu]

- 3. quora.com [quora.com]

- 4. quora.com [quora.com]

- 5. CN105820054A - Preparation method of 3-methoxy-2-nitrobenzoate - Google Patents [patents.google.com]

- 6. Methyl anthranilate - Wikipedia [en.wikipedia.org]

- 7. pnas.org [pnas.org]

- 8. What is Methyl anthranilate?_Chemicalbook [chemicalbook.com]

- 9. Methyl anthranilate [anshulchemicals.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Characterization, Synthesis, and Antimicrobial Activities of Quinazoline Derivatives [EMNEDAQZHO]and their Metal Ion Complexes – Oriental Journal of Chemistry [orientjchem.org]

- 13. nbinno.com [nbinno.com]

- 14. researchgate.net [researchgate.net]

- 15. This compound(606-27-9) 1H NMR spectrum [chemicalbook.com]

- 16. This compound | 606-27-9 [chemicalbook.com]

- 17. rsc.org [rsc.org]

- 18. homework.study.com [homework.study.com]

A Technical Guide to the Research Applications of Methyl 2-Nitrobenzoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 2-nitrobenzoate (B253500), a versatile aromatic compound, serves as a pivotal intermediate in the synthesis of a diverse array of biologically active molecules and functional materials. Its strategic placement of a nitro group ortho to a methyl ester functionality allows for facile chemical transformations, rendering it a valuable building block in medicinal chemistry, drug discovery, and materials science. This technical guide provides an in-depth overview of the core research applications of methyl 2-nitrobenzoate, with a focus on its role in the synthesis of heterocyclic compounds with therapeutic potential, such as quinazolinones and phenazines, and its utility in the development of photolabile protecting groups for controlled release applications. Detailed experimental protocols, quantitative data, and visual representations of synthetic and biological pathways are presented to facilitate its application in a research setting.

Introduction

This compound (C₈H₇NO₄) is an organic compound that has garnered significant attention in synthetic organic chemistry due to its unique structural features.[1] The presence of an electron-withdrawing nitro group and an ester group on the same aromatic ring makes it a highly reactive and versatile precursor for a variety of chemical transformations.[2] This guide will explore the primary research applications of this compound, focusing on its conversion to key intermediates and their subsequent use in the development of novel therapeutic agents and advanced materials.

Physicochemical and Spectroscopic Data

A summary of the key physicochemical properties and spectroscopic data for this compound is provided below.

| Property | Value | Reference |

| Molecular Formula | C₈H₇NO₄ | [3] |

| Molecular Weight | 181.15 g/mol | [3] |

| CAS Number | 606-27-9 | [3] |

| Appearance | Light orange to yellow to green clear liquid | [4] |

| Melting Point | -13 °C | [5] |

| Boiling Point | 104-106 °C at 0.1 mmHg | [5] |

| Density | 1.28 g/mL at 25 °C | [5] |

| Refractive Index (n20/D) | 1.534 | [5] |

| ¹H NMR (CDCl₃) | δ 7.60-7.85 (m, 4H), 3.90 (s, 3H) | [6] |

| ¹³C NMR (CDCl₃) | δ 165.2, 148.5, 133.1, 131.8, 129.5, 128.9, 124.2, 52.8 | [6] |

| IR (neat) | ν 1730 (C=O), 1530, 1350 (NO₂) cm⁻¹ | [3] |

| Mass Spectrum (EI) | m/z 181 (M⁺), 151, 135, 105, 77 | [3] |

Key Synthetic Transformations and Applications

The primary utility of this compound in research stems from the chemical reactivity of its nitro group, which can be readily transformed into other functional groups, most notably an amine.

Reduction to Methyl Anthranilate: A Gateway to Heterocycles

The reduction of the nitro group in this compound to an amino group yields methyl anthranilate, a crucial precursor for the synthesis of a wide range of heterocyclic compounds.

This protocol describes a common and efficient method for the reduction of this compound using palladium on carbon as a catalyst.[7][8]

Materials:

-

This compound

-

10% Palladium on Carbon (Pd/C)

-

Methanol (B129727) (reagent grade)

-

Hydrogen gas (H₂)

-

Inert gas (e.g., Nitrogen or Argon)

-

Filtration aid (e.g., Celite®)

-

Round-bottom flask or hydrogenation vessel

-

Magnetic stirrer and stir bar

-

Hydrogen balloon or hydrogenation apparatus

Procedure:

-

Dissolve this compound (1.0 eq) in methanol (10-20 mL per gram of substrate) in a suitable reaction vessel.

-

Carefully add 10% Pd/C catalyst (1-5 mol% Pd) to the solution under an inert atmosphere.

-

Seal the vessel and purge with an inert gas three times to remove oxygen.

-

Introduce hydrogen gas via a balloon or by connecting to a hydrogenation apparatus (typically 1-4 atm pressure).

-

Stir the reaction mixture vigorously at room temperature.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-12 hours.

-

Once the reaction is complete, carefully vent the hydrogen and purge the vessel with an inert gas.

-

Filter the mixture through a pad of Celite® to remove the catalyst, washing the filter cake with methanol.

-

Concentrate the filtrate under reduced pressure to yield methyl anthranilate.

Expected Yield: 90-99%[7]

References

- 1. Photolysis of ortho-Nitrobenzyl Esters: Kinetics and Substituent Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Phenazine antibiotic inspired discovery of potent bromophenazine antibacterial agents against Staphylococcus aureus and Staphylococcus epidermidis - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. chemijournal.com [chemijournal.com]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. Synthesis and cytotoxic evaluation of novel quinazolinone derivatives as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

The Genesis of a Key Intermediate: A Technical History of Methyl 2-Nitrobenzoate Synthesis

An In-depth Guide for Researchers and Drug Development Professionals

Introduction

Methyl 2-nitrobenzoate (B253500) is a valuable chemical intermediate in the synthesis of a variety of pharmaceuticals, dyes, and other fine chemicals. Its strategic placement of a nitro group ortho to a methyl ester on a benzene (B151609) ring allows for diverse and regioselective downstream functionalization. This technical guide delves into the historical context of the discovery and synthesis of methyl 2-nitrobenzoate, providing a detailed account of the early methodologies, experimental protocols, and the chemical principles that underpin its preparation.

Discovery and Historical Context

The discovery of this compound is intrinsically linked to the broader study of electrophilic aromatic substitution and the nitration of benzene derivatives in the 19th century. Early investigations into the nitration of methyl benzoate (B1203000) revealed a strong preference for the formation of the meta-isomer, methyl 3-nitrobenzoate. This compound was initially identified as a minor byproduct of this reaction. The directing effect of the electron-withdrawing ester group significantly deactivates the ortho and para positions, making direct nitration an inefficient route to the desired ortho-isomer.

Consequently, the most practical and historically significant route to pure this compound has been a two-step synthesis. This involves the preparation of 2-nitrobenzoic acid, followed by its esterification. The development of this synthetic strategy was reliant on two key advancements in organic chemistry: the selective oxidation of substituted toluenes and the acid-catalyzed esterification of carboxylic acids.

The first crucial step, the synthesis of 2-nitrobenzoic acid, was historically achieved through the oxidation of 2-nitrotoluene (B74249). While a variety of oxidizing agents were explored, early methods often employed harsh conditions. The subsequent esterification of 2-nitrobenzoic acid to yield this compound became a routine procedure following the seminal work of Emil Fischer and Arthur Speier in 1895 on acid-catalyzed esterification, a reaction now known as the Fischer-Speier esterification[1]. This method provided a reliable and straightforward means of converting carboxylic acids to their corresponding esters.

Historical Synthesis Methods

The historical synthesis of this compound can be understood as a two-stage process:

-

Preparation of 2-Nitrobenzoic Acid: The primary historical method for synthesizing 2-nitrobenzoic acid was the oxidation of 2-nitrotoluene.

-

Esterification of 2-Nitrobenzoic Acid: The resulting 2-nitrobenzoic acid was then converted to its methyl ester via Fischer-Speier esterification.

The overall synthetic workflow is depicted below.

Quantitative Data from Historical Syntheses

The following tables summarize the quantitative data available from historical and foundational synthetic procedures.

Table 1: Synthesis of 2-Nitrobenzoic Acid via Oxidation of 2-Nitrotoluene

| Oxidizing Agent | Substrate | Catalyst | Temperature (°C) | Reaction Time | Yield (%) | Reference |

| Nitric Acid | 2-Nitroacetophenone | Ammonium (B1175870) metavanadate | Reflux | 6 hours | ~70% (overall from nitroethylbenzene) | U.S. Patent 2,695,311 |

| Potassium Permanganate | p-Nitrotoluene | - | Reflux | Several hours | 70-80% (for para-isomer) | Sciencemadness Discussion |

Note: Specific historical data for the ortho-isomer is limited; data for the para-isomer is provided for context.

Table 2: Fischer-Speier Esterification of Nitrobenzoic Acids

| Carboxylic Acid | Alcohol | Catalyst | Temperature (°C) | Reaction Time | Yield (%) | Reference |

| Benzoic Acid | Methanol | Sulfuric Acid | Reflux | 45 minutes | Not specified | General Procedure |

| 3-Nitrobenzoic Acid | Methanol | Sulfuric Acid | Reflux | Not specified | Not specified | Truman ChemLab |

| p-Nitrobenzoic Acid | Methanol | Sulfuric Acid | 190 | 3 hours | 98.2% | German Patent DE3335312C1 |

Experimental Protocols

The following are detailed experimental protocols representative of the historical methods for the synthesis of this compound.

Protocol 1: Synthesis of 2-Nitrobenzoic Acid via Oxidation of 2-Nitroacetophenone

This method, adapted from a 1954 patent, provides a route to 2-nitrobenzoic acid.

Materials:

-

2-Nitroacetophenone

-

Concentrated Nitric Acid (d=1.42)

-

Water

-

Ammonium metavanadate

-

Methyl ethyl ketone

-

Benzene

Procedure:

-

A mixture of 100 cc of concentrated nitric acid, 100 cc of water, and 0.4 g of ammonium metavanadate is heated to boiling in a suitable reaction vessel equipped with a reflux condenser.

-

To the boiling mixture, 41 g (0.25 mole) of 2-nitroacetophenone is added over a period of 30 minutes.

-

The reaction is marked by the evolution of nitrogen dioxide. Refluxing is continued for 6 hours.

-

After the reaction is complete, the mixture is cooled, and the crude 2-nitrobenzoic acid is collected by filtration.

-

The crude product is washed with water and dried, yielding approximately 32.5 g of crude acid.

-

Purification is achieved by crystallization from a mixture of methyl ethyl ketone and benzene to yield substantially pure 2-nitrobenzoic acid.

Protocol 2: Fischer-Speier Esterification of 2-Nitrobenzoic Acid

This is a general procedure based on the well-established Fischer-Speier esterification method.

Materials:

-

2-Nitrobenzoic Acid

-

Anhydrous Methanol

-

Concentrated Sulfuric Acid

-

Dichloromethane

-

0.6 M Aqueous Sodium Bicarbonate

-

Saturated Sodium Chloride Solution

-

Anhydrous Magnesium Sulfate

Procedure:

-

In a round-bottomed flask, place 1 equivalent of dry 2-nitrobenzoic acid and an excess of anhydrous methanol (e.g., 8 mL per gram of acid).

-

Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 1 mL per 20 mL of methanol).

-

Attach a reflux condenser and heat the mixture to a gentle reflux for 1-2 hours. The progress of the reaction can be monitored by thin-layer chromatography.

-

After cooling, the reaction mixture is transferred to a separatory funnel containing water.

-

The product is extracted with dichloromethane.

-

The organic layer is washed sequentially with water, 0.6 M aqueous sodium bicarbonate solution (to remove unreacted acid), and saturated sodium chloride solution.

-

The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed by distillation to yield crude this compound.

-

Further purification can be achieved by recrystallization from methanol.

Reaction Mechanisms

Fischer-Speier Esterification

The Fischer-Speier esterification proceeds via a series of proton transfer and nucleophilic acyl substitution steps.

Conclusion

The synthesis of this compound has a rich history rooted in the foundational principles of organic chemistry. While its discovery was likely as a minor component in the nitration of methyl benzoate, its targeted synthesis was made possible through the development of reliable oxidation and esterification reactions. The two-step process, involving the oxidation of 2-nitrotoluene followed by the Fischer-Speier esterification of the resulting 2-nitrobenzoic acid, remains a cornerstone of its production. This guide provides a comprehensive overview of these historical methods, offering valuable insights for researchers and professionals in the field of chemical synthesis and drug development.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Methyl 2-Nitrobenzoate

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed experimental protocol for the synthesis of methyl 2-nitrobenzoate (B253500). The described method is a Fischer esterification of 2-nitrobenzoic acid using methanol (B129727) as the reagent and sulfuric acid as the catalyst. This protocol is intended for use by qualified personnel trained in experimental organic chemistry.

Reaction Principle

The synthesis of methyl 2-nitrobenzoate is achieved through the acid-catalyzed esterification of 2-nitrobenzoic acid with methanol. The reaction is reversible, and to drive the equilibrium towards the formation of the ester, a large excess of methanol is typically used. Concentrated sulfuric acid acts as a catalyst by protonating the carbonyl oxygen of the carboxylic acid, thereby increasing its electrophilicity and facilitating the nucleophilic attack by methanol.

Reaction Scheme:

2-Nitrobenzoic Acid + Methanol ⇌ this compound + Water

Experimental Data

A summary of the key physical and chemical properties of the reactants and the product is provided below for easy reference and calculation.

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Amount (g) | Amount (mmol) | Role | Physical State |

| 2-Nitrobenzoic Acid | C₇H₅NO₄ | 167.12 | 10.0 | 59.8 | Reactant | Solid |

| Methanol | CH₄O | 32.04 | 80.0 (101 mL) | 2496 | Reagent/Solvent | Liquid |

| Sulfuric Acid (conc.) | H₂SO₄ | 98.08 | 3.0 mL | ~55 | Catalyst | Liquid |

| This compound | C₈H₇NO₄ | 181.15 | - | - | Product | Liquid |

| Dichloromethane (B109758) | CH₂Cl₂ | 84.93 | - | - | Solvent | Liquid |

| Sodium Bicarbonate | NaHCO₃ | 84.01 | - | - | Neutralizing Agent | Solid/Aqueous |

| Anhydrous Sodium Sulfate (B86663) | Na₂SO₄ | 142.04 | - | - | Drying Agent | Solid |

Detailed Experimental Protocol

This protocol is adapted from established procedures for Fischer esterification of aromatic carboxylic acids.

Materials:

-

2-Nitrobenzoic acid

-

Methanol (anhydrous)

-

Concentrated sulfuric acid (98%)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Deionized water

-

Anhydrous sodium sulfate

-

Boiling chips

Equipment:

-

Round-bottom flask (250 mL)

-

Reflux condenser

-

Heating mantle with magnetic stirrer

-

Separatory funnel (250 mL)

-

Beakers

-

Erlenmeyer flask

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Reaction Setup:

-

To a 250 mL round-bottom flask, add 10.0 g (59.8 mmol) of 2-nitrobenzoic acid and a magnetic stir bar.

-

Add 100 mL of methanol to the flask.

-

With gentle stirring, slowly and carefully add 3.0 mL of concentrated sulfuric acid to the mixture.

-

Add a few boiling chips to the flask.

-

Attach a reflux condenser to the flask and ensure that cooling water is flowing through the condenser.

-

-

Reaction:

-

Heat the mixture to a gentle reflux using a heating mantle.

-

Continue to reflux the reaction mixture for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

-

Work-up:

-

After the reflux period, allow the mixture to cool to room temperature.

-

Remove the excess methanol using a rotary evaporator.

-

Dissolve the residue in 100 mL of dichloromethane.

-

Transfer the solution to a 250 mL separatory funnel.

-

Wash the organic layer sequentially with:

-

50 mL of deionized water.

-

Two 50 mL portions of saturated aqueous sodium bicarbonate solution to neutralize any unreacted acid and the sulfuric acid catalyst. Caution: CO₂ evolution will cause pressure buildup in the separatory funnel; vent frequently.

-

50 mL of deionized water.

-

50 mL of brine (saturated aqueous sodium chloride solution).

-

-

Drain the organic layer into a clean, dry Erlenmeyer flask.

-

-

Drying and Solvent Removal:

-

Add a sufficient amount of anhydrous sodium sulfate to the organic layer to absorb any residual water. Swirl the flask and let it stand for 10-15 minutes. The drying agent should no longer clump together.

-

Decant or filter the dried organic solution into a pre-weighed round-bottom flask.

-

Remove the dichloromethane using a rotary evaporator to yield the crude this compound.

-

-

Purification (Optional):

-

The crude product can be further purified by vacuum distillation if necessary.

-

-

Characterization:

-

Determine the mass of the final product and calculate the percent yield.

-

Characterize the product using appropriate analytical techniques such as ¹H NMR, ¹³C NMR, and IR spectroscopy to confirm its identity and purity.

-

Experimental Workflow and Signaling Pathway Diagrams

The following diagrams illustrate the logical flow of the experimental procedure.

Caption: Workflow for the synthesis of this compound.

Disclaimer: This protocol is intended for research and development purposes only. All procedures should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) should be worn at all times. A thorough risk assessment should be conducted before commencing any experimental work.

Application Notes and Protocols for Ortho-Selective Nitration of Methyl Benzoate Analogues

For Researchers, Scientists, and Drug Development Professionals

Introduction

The regioselective nitration of substituted aromatic rings is a cornerstone of synthetic organic chemistry, providing key intermediates for the pharmaceutical, agrochemical, and materials science industries. While the nitration of methyl benzoate (B1203000) typically yields the meta-substituted product due to the deactivating, meta-directing nature of the ester functionality, achieving ortho-selectivity is a significant synthetic challenge. This document outlines methodologies for the ortho-selective nitration of methyl salicylate (B1505791), a close structural analogue of methyl benzoate, as a practical approach to obtaining ortho-nitro-substituted benzoate derivatives. The protocols detailed below leverage coordination-mediated and radical-based mechanisms to override the inherent electronic preferences of the substrate.

Methodologies for Ortho-Selective Nitration

Two primary methods have been identified for the effective ortho-nitration of methyl salicylate:

-

Coordination-Mediated Radical Nitration using Ferric Nitrate (B79036): This method utilizes the coordinating effect of the phenolic hydroxyl group to direct the nitration to the ortho position. The interaction between methyl salicylate and ferric nitrate facilitates the formation of nitro radicals, which then react at the positions ortho and para to the hydroxyl group.

-

Regioselective ortho-Nitration of Phenols using Cerium (IV) Ammonium (B1175870) Nitrate (CAN): This protocol employs CAN in the presence of sodium bicarbonate to achieve high-yield, regioselective ortho-nitration of a variety of phenols, including those bearing a carboxyl methyl ester group.

Data Presentation

The following table summarizes the quantitative data for the ortho-selective nitration of methyl salicylate using different methodologies.

| Method | Reagents | Substrate | Product(s) | ortho:para Ratio | Yield | Reference |

| Coordination-Mediated Radical Nitration | Ferric Nitrate | Methyl Salicylate | Methyl 3-nitrosalicylate & Methyl 5-nitrosalicylate | up to 5.3 (p/o) | High | [1] |

| Regioselective Nitration of Phenols | Cerium (IV) Ammonium Nitrate, NaHCO₃ | Phenols with -CO₂Me group | ortho-nitrophenols | High | High | [2] |

| Sulfonation-Nitration-Desulfonation Sequence | Conc. H₂SO₄, HNO₃/H₂SO₄, aq. H₂SO₄ | Methyl Salicylate | Methyl 3-nitrosalicylate | High | - | [3] |

Experimental Protocols

Protocol 1: Coordination-Mediated Radical Nitration of Methyl Salicylate with Ferric Nitrate